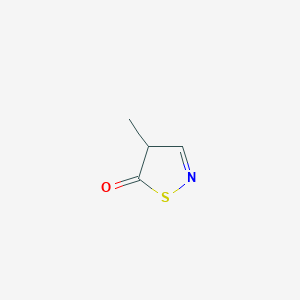

4-Methyl-1,2-thiazol-5(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4H-1,2-thiazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-3-2-5-7-4(3)6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAQPFNBQOVYSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=NSC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40826423 | |

| Record name | 4-Methyl-1,2-thiazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40826423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875583-03-2 | |

| Record name | 4-Methyl-1,2-thiazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40826423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 1,2 Thiazol 5 4h One and Its Derivatives

Classical and Conventional Synthetic Approaches to the Thiazol-5(4H)-one Core

The construction of the thiazol-5(4H)-one ring system is a focal point in synthetic organic chemistry due to the presence of this motif in various biologically active compounds. The classical approaches are broadly categorized into cyclization strategies and precursor-based syntheses.

Cyclization Reactions for Thiazole (B1198619) Ring Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the thiazol-5(4H)-one core. These reactions involve the formation of the ring structure from acyclic precursors containing the necessary sulfur and nitrogen atoms.

Multi-component reactions (MCRs) offer an efficient and atom-economical route for the synthesis of complex molecules in a single step from three or more reactants. For the synthesis of thiazol-5(4H)-one derivatives, MCRs can be employed to construct the heterocyclic ring with various substitutions.

One notable approach involves a one-pot, three-component reaction for the synthesis of fully substituted 2-(alkylsulfanyl)-4-(nitroalkyl)-5-acyloxy-1,3-thiazoles. This reaction proceeds through the in situ formation of a thiazol-5(4H)-one intermediate from glycine-based dithiocarbamates. This intermediate then undergoes a Michael addition with a nitroalkene, followed by aromatization and esterification. rsc.org While this specific example leads to a 1,3-thiazole, the principle of forming a thiazol-5(4H)-one intermediate in a multi-component setting is a key strategy.

Another example is the one-pot, three-component synthesis of thiazole derivatives under solvent-free conditions. This method involves the reaction of tertiary thioamides, α-haloketones, and ammonium (B1175870) acetate (B1210297) at elevated temperatures or under microwave irradiation to yield the corresponding thiazole derivatives in good yields. researchgate.net

A novel series of ethylidenehydrazineylthiazol-4(5H)-ones has been synthesized using various eco-friendly one-pot multicomponent synthetic techniques. researchgate.net These methods highlight the versatility of MCRs in generating diverse thiazol-5(4H)-one derivatives.

Table 1: Examples of Multi-component Reactions for Thiazole Derivative Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Tertiary thioamides, α-haloketones, NH4OAc | 110 °C or Microwave irradiation, solvent-free | Thiazole derivatives | researchgate.net |

| Aryl ketones, thiosemicarbazide (B42300), substituted phenacyl bromides | Microwave irradiation (300 W), solvent-free | Hydrazinyl thiazoles | bepls.com |

| Glycine-based dithiocarbamates, nitroalkenes, acetic anhydride | Solvent-free | Fully substituted 1,3-thiazoles via thiazol-5(4H)-one intermediate | rsc.org |

The formation of the thiazole ring often relies on the intramolecular cyclization of intermediates that contain both sulfur and nitrogen atoms. A common strategy involves the reaction of a molecule containing a thiol group with a nitrogen-containing functional group within the same molecule.

The synthesis of benzo[d]isothiazol-3(2H)-ones, which are structurally related to 1,2-thiazol-5(4H)-ones, can be achieved through the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. This reaction can be catalyzed by Cu(I) under an oxygen atmosphere, where oxygen serves as the sole oxidant, facilitating the formation of the N-S bond. mdpi.com Another approach for this transformation is an electrochemical dehydrogenative cyclization, which offers a green alternative with hydrogen gas as the only byproduct. mdpi.com

Furthermore, the assembly of fused isothiazoles can be accomplished through the oxidative S-N bond formation from a free thiol and a neighboring nitrile group in the presence of bromine, although yields can be moderate. rsc.org

Precursor-Based Syntheses of the Heterocyclic System

This approach involves the modification of existing heterocyclic systems or the use of precursors that already contain a part of the final ring structure.

Thiosemicarbazide and its derivatives are versatile building blocks in heterocyclic synthesis. They can provide the necessary N-C-S backbone for the formation of the thiazole ring.

For instance, thiosemicarbazones, which are readily prepared from thiosemicarbazide and a carbonyl compound, can be used to synthesize thiazol-4(5H)-one derivatives. The reaction of a thiosemicarbazone derivative with ethyl chloroacetate (B1199739) in acetic acid containing anhydrous sodium acetate leads to the formation of the corresponding thiazol-4(5H)-one. nih.gov

In a one-pot, three-component reaction, 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and appropriate phenacyl bromides can be refluxed in ethanol (B145695) to yield thiazole derivatives. semanticscholar.org This demonstrates the utility of thiosemicarbazide as a key reactant in building more complex thiazole-containing molecules.

Table 2: Synthesis of Thiazole Derivatives Using Thiosemicarbazide

| Starting Material | Reagents | Product Type | Reference |

| Acetyl thiazole derivative, thiosemicarbazide | EtOH, HCl (reflux) | Thiazole-based thiosemicarbazone | nih.gov |

| Thiosemicarbazone derivative | Ethyl chloroacetate, AcOH, NaOAc (reflux) | Thiazol-4-one derivative | nih.gov |

| 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide | Phenacyl bromides, EtOH (reflux) | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | semanticscholar.org |

The Hantzsch thiazole synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide to form a 1,3-thiazole. bepls.comresearchgate.net While this method traditionally yields 1,3-thiazoles, variations and related reactions can be used to access other thiazole isomers.

A facile one-pot, four-step procedure for the synthesis of thiazol-2(3H)-imines involves the bromination of α-active methylene (B1212753) ketones with N-bromosuccinimide, followed by reaction with potassium thiocyanate (B1210189) and condensation with a primary amine. researchgate.netekb.eg This approach highlights the use of an in-situ generated α-halocarbonyl equivalent for the construction of the thiazole ring.

The reaction of thioamides with α-haloketones is a widely used method for the synthesis of a variety of thiazole derivatives with multiple functional groups at different positions of the ring. researchgate.net

Advanced and Green Chemistry Synthetic Strategies

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign protocols. For the synthesis of isothiazolones, several strategies have been developed that align with the principles of green chemistry, including one-pot reactions and methods that avoid harsh catalysts or solvents.

Catalyst-Free and Metal-Free Protocols for Synthesis

The development of catalyst-free and metal-free reactions is a key goal in green synthesis. An operationally simple and user-friendly synthesis of 3,5-disubstituted isothiazoles has been achieved from β-ketodithioesters or β-ketothioamides using ammonium acetate (NH₄OAc) under metal- and catalyst-free conditions. ajgreenchem.com This carbon-economic [4+1] annulation proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form the necessary C-N and S-N bonds in a single pot. ajgreenchem.com The reaction tolerates various aromatic substituents on the starting materials, although electron-donating groups may require longer reaction times than electron-withdrawing groups. d-nb.info

| Starting Material 1 | Starting Material 2 | Conditions | Product Type | Reference |

| β-ketodithioester | NH₄OAc | Acetic Acid, Air | 3,5-disubstituted isothiazole (B42339) | d-nb.info |

| β-ketothioamide | NH₄OAc | Metal-free, Catalyst-free | 3,5-disubstituted isothiazole | ajgreenchem.com |

| Alkynyl oxime ether | Na₂S | Base-promoted | Isothiazole | ajgreenchem.com |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis is a well-established green chemistry technique known for enhancing reaction rates, increasing yields, and reducing reaction times through rapid and uniform heating. researchgate.net This method has been widely applied to the synthesis of numerous heterocyclic systems, including isoxazoles and pyrazoles. mdpi.com While microwave irradiation has been successfully used to prepare fused isothiazole systems like isothiazolopyridines researchgate.net, detailed reports on its application for the synthesis of standalone 4-Methyl-1,2-thiazol-5(4H)-one or its simple derivatives are less common in the surveyed literature compared to its 1,3-thiazole isomers. However, the general advantages of microwave heating suggest its potential as a valuable tool for accelerating reactions in this chemical space. researchgate.netmdpi.com

Aqueous Medium and Solvent-Free Syntheses

The use of water as a reaction solvent is a cornerstone of green chemistry. A novel method for synthesizing multifunctionalized isothiazolones employs Selectfluor for an intramolecular N–S coupling reaction where water is a crucial component of the medium. mdpi.com This reaction proceeds from easily prepared ketene (B1206846) dithioacetals to yield 5-sulfinylisothiazolones, demonstrating good functional group compatibility. mdpi.com Following cyclization reactions, isothiazolinone products can also be efficiently extracted into water to form an aqueous solution, which aids in separation from organic-soluble byproducts. nih.gov This aqueous solution can then be neutralized to a pH between 4 and 9 to prevent product degradation during storage. nih.gov

Functionalization and Derivatization Strategies of the this compound Scaffold

The reactivity of the isothiazolone (B3347624) ring allows for a variety of post-synthesis modifications, enabling the creation of diverse derivatives. Electrophilic and nucleophilic substitution reactions are primary methods for the functionalization of this scaffold.

Electrophilic and Nucleophilic Substitution Reactions

The isothiazole ring can undergo electrophilic substitution reactions. For instance, the nitration of isothiazole and its methyl derivatives has been studied to understand the ring's reactivity. researchgate.net Isothiazole and its 3- and 5-methyl derivatives are nitrated at the 4-position as free bases. researchgate.net However, the presence of methyl groups at both the 3 and 5 positions (3,5-dimethylisothiazole) alters the mechanism, leading to nitration as the conjugate acid. researchgate.net The inherent electrophilic nature of the isothiazolone ring, particularly the electron-deficient sulfur atom, makes it susceptible to attack by nucleophiles. mdpi.com This reactivity is fundamental to its mechanism of biological action, where it reacts with nucleophilic thiol groups in cellular proteins. mdpi.com

From a synthetic perspective, nucleophilic substitution reactions are a powerful tool for derivatization. Fused heterocyclic systems containing a thiazole ring with a sulfone group have shown that the sulfone acts as a versatile leaving group for S_NAr (Nucleophilic Aromatic Substitution) reactions. This allows for the introduction of a wide range of functional groups by reacting the scaffold with various amines, alcohols, and thiols. Similarly, functionalized isothiazoles can be constructed through cross-coupling chemistry on halo-isothiazole precursors, enabling the attachment of various alkyl, aryl, and heteroaryl substituents. d-nb.info The synthesis of benzo[d]isothiazolones can also be achieved via nucleophilic substitution pathways.

| Reaction Type | Reagent(s) | Position of Functionalization | Product | Reference |

| Electrophilic Substitution | Nitrating Agent | 4-position | 4-Nitroisothiazole | researchgate.net |

| Nucleophilic Substitution (S_NAr) | Amines, Alcohols, Thiols | Varies (on sulfonylated scaffolds) | Diversely functionalized thiazoles | |

| Nucleophilic Substitution | - | Varies (on halo-isothiazoles) | Cross-coupled isothiazoles | d-nb.info |

Synthesis of Substituted Analogs and Homologs

The synthesis of substituted analogs and homologs of this compound involves modifications at various positions of the thiazolone ring. These modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry. General strategies often involve the use of appropriately substituted starting materials or the derivatization of the pre-formed thiazolone ring.

One common approach for creating substituted analogs involves the Knoevenagel condensation of the active methylene group at the C5 position of the thiazolone ring with various aldehydes and ketones. For instance, (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs have been synthesized by reacting a 2-aminothiazol-4(5H)-one derivative with substituted benzaldehydes in the presence of a base like sodium acetate in acetic acid. tandfonline.com This method allows for the introduction of a wide variety of substituents on the exocyclic double bond.

The synthesis of N-substituted analogs can be achieved by reacting the corresponding α-mercaptocarboxylic acid with a substituted nitrile. beilstein-journals.org For example, reacting 2-mercaptopropionic acid with a substituted nitrile (R-CN) in the presence of a base would theoretically yield N-substituted-4-methyl-1,2-thiazol-5(4H)-ones.

Furthermore, derivatization of the thiazolone ring itself can lead to substituted analogs. For example, bromination at the C5 position can be achieved, and the resulting 5-bromo derivative can serve as a key intermediate for introducing various functionalities via nucleophilic substitution reactions.

The following table summarizes some examples of synthetic approaches to substituted thiazolone analogs based on related structures:

| Analog Type | General Synthetic Approach | Key Reagents | Reference Example |

| 5-Alkylidene derivatives | Knoevenagel condensation of the thiazolone with aldehydes or ketones. | Aldehyde/ketone, base (e.g., sodium acetate) | Synthesis of (Z)-5-(substituted benzylidene)-2-((substituted phenyl) amino)thiazol-4(5H)-one. tandfonline.com |

| N-Substituted analogs | Cyclization of an α-mercaptocarboxylic acid with a nitrile. | α-mercaptocarboxylic acid, nitrile, base | General synthesis of thiazol-4(5H)-ones. beilstein-journals.org |

| 5-Substituted derivatives | Halogenation followed by nucleophilic substitution. | Bromine, nucleophile | Not directly observed for this compound, but a common strategy for heterocyclic systems. |

Formation of Fused Heterocyclic Systems Incorporating the Thiazolone Moiety

The 1,2-thiazol-5(4H)-one scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities. The synthetic strategies generally involve the reaction of the thiazolone ring with bifunctional reagents, leading to the formation of a new fused ring.

One notable example is the synthesis of thiazolo[4,5-b]pyridines. A one-pot method has been developed for the synthesis of substituted 7-hydroxy Current time information in Bangalore, IN.iaea.orgthiazolo[4,5-b]pyridin-5(4H)-ones. This domino reaction involves the initial formation of a thiazole intermediate followed by intramolecular cyclization to yield the fused pyridine (B92270) ring. sci-hub.se

Another approach involves the reaction of thiazolone derivatives to form pyrazolo[5,4-d]thiazoles. For instance, 2-alkyl/arylimino-5-carbethoxythiazolidin-4-ones can react with hydrazine (B178648) hydrate (B1144303) to yield fused pyrazolo[5,4-d]thiazole derivatives. researchgate.net This reaction proceeds through the formation of a pyrazole (B372694) ring fused to the thiazolidinone core.

Furthermore, thiazolone pyridopyrimidines can be prepared by reacting thiopyrimidine derivatives with chloroacetic acid and different aromatic aldehydes. iaea.orgresearchgate.net This reaction leads to the formation of a thiazolone ring fused with a pyrimidine (B1678525) system.

The reactivity of the thiazolone ring can also be exploited to form spirocyclic compounds. For example, 2-alkyl/arylimino-5-amino-5-carbethoxy-4-oxo-(3H)-thiazoles have been reacted with arylisothiocyanates to afford spiro[4.4]nonane derivatives. researchgate.net

The table below provides a summary of some fused heterocyclic systems derived from thiazolone moieties:

| Fused System | General Synthetic Approach | Key Reagents/Intermediates | Reference |

| Thiazolo[4,5-b]pyridines | One-pot domino reaction | Ethyl-4-chloroacetoacetate, potassium hydroxide | sci-hub.se |

| Pyrazolo[5,4-d]thiazoles | Reaction of iminothiazolidinones with hydrazine | 2-Alkyl/arylimino-5-carbethoxythiazolidin-4-ones, hydrazine hydrate | researchgate.net |

| Thiazolone Pyridopyrimidines | Reaction of thiopyrimidines with chloroacetic acid and aldehydes | Thiopyrimidine derivatives, chloroacetic acid, aromatic aldehydes | iaea.orgresearchgate.net |

| Spiro Heterocycles | Reaction of aminothiazoles with isothiocyanates | 2-Alkyl/arylimino-5-amino-5-carbethoxy-4-oxo-(3H)-thiazoles, arylisothiocyanates | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 4 Methyl 1,2 Thiazol 5 4h One

Ring Opening and Rearrangement Reactions

The 1,2-thiazol-5(4H)-one core is susceptible to ring-opening reactions under various conditions. For instance, treatment of (Z)-4-aryliden-5(4H)-thiazolones with a base in an alcohol, such as sodium methoxide (B1231860) in methanol, can lead to the ring-opening of the heterocycle via alcoholysis. acs.orgunizar.es This process, however, is often followed by an intramolecular S-attack on the exocyclic C(H)=C bond, leading to cyclization and the formation of dihydrothiazoles. acs.orgunizar.es The presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can also facilitate ring-opening reactions, particularly in the presence of a nucleophile like methanol. acs.orgcsic.es Studies on related thiazolone structures have shown that the thiazolone ring can be opened to form ester and thioamide groups. acs.orgcsic.esnih.gov

Reactions with Electrophilic Species

Thiazol-4(5H)-ones can act as pronucleophiles in various asymmetric catalytic reactions, implying reactivity towards electrophiles after deprotonation. beilstein-journals.org The deprotonation at the 5-position is facilitated by the existence of tautomeric forms, which then allows the molecule to react with a range of electrophiles. beilstein-journals.org For example, they have been successfully used in Michael addition reactions with nitroalkenes and α-silyloxyenones. beilstein-journals.org In the presence of a base, the anion of 4-methyl-1,2-thiazol-5(4H)-one can be generated, which can then react with electrophiles. Theoretical studies on a related thioxo-triazolo[4,3-a]quinazolin-5-one have shown that alkylation and arylation reactions with alkyl and aryl halides occur at the sulfur atom. researchgate.net Similarly, acylation with acyl halides can initially occur at the sulfur, followed by a thermodynamically controlled rearrangement to the nitrogen atom. researchgate.net

Reactions with Nucleophilic Species

The carbonyl group at the 5-position of the this compound ring is a primary site for nucleophilic attack. The reaction mechanism often begins with the nucleophilic attack of an alkoxide at the carbonyl carbon. acs.org This leads to the formation of an ester group and a thioamidate fragment. acs.org In some cases, this is followed by an intramolecular attack of the sulfur atom, leading to the formation of new heterocyclic systems like dihydrothiazoles. acs.orgcsic.es The nucleophilicity of the sulfur atom is often greater than that of a competing amino group, influencing the final product structure in reactions with bifunctional reagents. nih.gov For instance, the reaction of a bromo-thiazole derivative with 2-aminothiophenol (B119425) resulted in the formation of a product where the sulfur atom acted as the nucleophile. nih.gov

Oxidation and Reduction Chemistry

The oxidation of dihydrothiazoles, which can be formed from this compound derivatives, can lead to the formation of the corresponding aromatic thiazole (B1198619) ring. acs.org This aerobic oxidation is a known reaction pathway for dihydrothiazoles. acs.org For instance, the formation of a thiazole from a dihydrothiazole precursor was confirmed by the disappearance of specific NMR signals and the appearance of new signals corresponding to the aromatic system. acs.org While specific studies on the direct reduction of this compound are not prevalent in the provided context, related thiazole-containing compounds can undergo reduction reactions.

Thermal and Photochemical Reactivity Profiles

The photochemical reactivity of related 4-aryliden-5(4H)-thiazolones has been investigated, revealing their participation in [2+2] cycloaddition reactions upon irradiation with blue light. acs.orgcsic.esnih.gov This reaction typically involves the exocyclic C=C bonds and can lead to the formation of dispirocyclobutanes with high stereoselectivity. acs.orgnih.gov The presence of a Lewis acid can influence the stereoselectivity of these photochemical reactions. acs.orgunizar.escsic.es Irradiation in the presence of BF₃·OEt₂ can lead to a ring-opening reaction of one of the thiazolone rings upon methanolysis, resulting in the formation of monospirocyclobutanes. acs.orgcsic.esnih.gov Thermal decomposition of related isothiazolinones may produce various oxides of carbon, nitrogen, and sulfur, as well as hydrogen chloride. repligen.com

Mechanistic Elucidation of Reaction Pathways in Organic Transformations

The reaction mechanisms involving this compound and its derivatives are often elucidated through a combination of spectroscopic analysis and computational studies. For example, the mechanism for the synthesis of dihydrothiazoles from 4-aryliden-5(4H)-thiazolones is proposed to start with a nucleophilic attack of an alkoxide at the carbonyl carbon, forming an ester and a thioamidate. acs.org This is followed by an intramolecular S-attack and cyclization. acs.org In reactions with electrophiles, theoretical DFT computational studies have been used to explain the regioselectivity of alkylation, arylation, and acylation reactions, supporting the initial kinetic control at the sulfur atom followed by thermodynamic control at a nitrogen atom in some cases. researchgate.net X-ray crystallography is also a crucial tool for confirming the molecular structure of reaction products, providing definitive evidence for proposed mechanistic pathways. acs.orgekb.eg

The provided outline requires an in-depth analysis of:

¹H and ¹³C NMR chemical shifts

2D NMR correlations (COSY, HSQC, HMBC)

DOSY-NMR data

IR and Raman vibrational modes

UV-Vis electronic transitions

While information exists for structurally related thiazole derivatives, the strict instruction to focus solely on this compound and not introduce information outside the explicit scope prevents the use of data from these other compounds. Generating an article without this specific data would not meet the requirements for a thorough, informative, and scientifically accurate piece as requested.

Therefore, it is not possible to generate the article with the required detailed research findings and data tables at this time. Further experimental research on this compound would be necessary to produce the data needed to populate the requested sections.

Structural Elucidation and Conformational Analysis of 4 Methyl 1,2 Thiazol 5 4h One

Advanced Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a pivotal technique for elucidating the structure of compounds by providing exact mass measurements, which in turn allows for the determination of elemental compositions of parent ions and their fragments. In the study of 4-Methyl-1,2-thiazol-5(4H)-one and related isothiazolinone structures, electron impact (EI) ionization typically initiates fragmentation by ejecting an electron to form a molecular radical cation mdpi.com.

The subsequent fragmentation of the this compound molecular ion is proposed to follow several key pathways, driven by the relative strengths of the bonds within the heterocyclic ring and the stability of the resulting fragments. Common fragmentation patterns for this class of compounds involve the cleavage of the weaker bonds within the thiazolone core mdpi.comresearchgate.net. The primary fragmentation routes are hypothesized to include:

Loss of Carbon Monoxide (CO): A common fragmentation for cyclic ketones, leading to the formation of a four-membered ring radical cation.

N-S Bond Cleavage: The nitrogen-sulfur bond is often a point of initial cleavage in thiazole (B1198619) rings, leading to ring-opening and subsequent fragmentation.

Loss of Methyl Radical (•CH₃): Cleavage of the C-C bond can result in the loss of the methyl group from the C4 position.

Ring Scission: Complex rearrangements can lead to the expulsion of neutral molecules like hydrogen isothiocyanate (HNCS) or other small fragments.

These pathways help in confirming the molecular structure and provide a fragmentation fingerprint for the identification of this compound in complex mixtures.

Interactive Table: Proposed HRMS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragmentation Pathway |

| 115.02 | [C₃H₃NOS]⁺• | CO | Loss of Carbon Monoxide |

| 115.02 | [C₄H₅NO]⁺• | S | Sulfur atom elimination |

| 115.02 | [C₃H₂NS]⁺ | •CH₃ | Loss of methyl radical |

| 115.02 | [C₂H₃S]⁺ | C₂H₂NO | Ring cleavage and rearrangement |

X-ray Crystallography for Solid-State Molecular Structure

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of the analogous compound, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, reveals that the thiazole ring is essentially planar researchgate.netnih.gov. This planarity is a common feature of five-membered heteroaromatic ring systems researchgate.net.

For this compound, the thiazolone ring is expected to adopt a similarly planar or near-planar conformation. The bond lengths and angles would be consistent with the hybridization of the constituent atoms, featuring characteristic C-S, C-N, N-S, C=O, and C-C bond distances.

Interactive Table: Crystallographic Data for the Analogous Compound 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one researchgate.net

| Parameter | Value |

| Chemical Formula | C₆H₈N₂OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.7445 (15) |

| b (Å) | 13.498 (3) |

| c (Å) | 8.010 (2) |

| β (°) | 94.421 (7) |

| Volume (ų) | 727.1 (3) |

| Z | 4 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The crystal packing of molecules is governed by a network of non-covalent intermolecular interactions. For this compound, the key functional groups—the secondary amine (N-H), the carbonyl group (C=O), and the thiazole ring—are expected to dictate these interactions.

Based on analyses of similar structures, the following interactions are anticipated researchgate.net:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This can lead to the formation of robust N-H···O hydrogen bonds, often resulting in dimeric motifs or extended chains that stabilize the crystal lattice researchgate.netnih.gov.

Pi-Stacking and C-H···π Interactions: While the thiazolone ring itself is not highly aromatic, weak π-π stacking interactions between adjacent rings can contribute to crystal stability. More commonly, C-H···π interactions are observed, where a methyl or ring C-H group interacts with the electron cloud of a neighboring thiazole ring researchgate.netnih.gov.

In the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, molecules are linked by N—H···O hydrogen bonds, and these layers are further connected by C—H···π interactions between the thiazole ring and a methyl group researchgate.netnih.gov.

Hirshfeld Surface Analysis and Crystal Packing Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the regions of close contact between neighboring molecules, providing a detailed picture of the crystal packing environment nih.govmdpi.com.

Interactive Table: Hirshfeld Surface Analysis of Intermolecular Contacts in 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one nih.gov

| Interaction Type | Contribution (%) |

| H···H | 37.6 |

| O···H / H···O | 16.8 |

| S···H / H···S | 15.4 |

| N···H / H···N | 13.0 |

| C···H / H···C | 7.6 |

Tautomerism Studies of the Thiazol-5(4H)-one Ring System

Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. Such isomers are called tautomers, and they exist in a dynamic equilibrium mdpi.com.

Keto-Enol Tautomerism Investigations

The this compound ring system is capable of exhibiting keto-enol tautomerism. The equilibrium involves the migration of a proton from the alpha-carbon (C4) to the carbonyl oxygen atom, with a concurrent shift of the pi-electrons from the C=O bond to form a C=C double bond.

The two tautomeric forms are:

Keto form: this compound

Enol form: 4-Methyl-5-hydroxy-1,2-thiazole

For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond masterorganicchemistry.com. However, the stability of the enol form can be enhanced by factors such as conjugation, intramolecular hydrogen bonding, or the formation of an aromatic system masterorganicchemistry.comlibretexts.orglibretexts.org.

In the case of this compound, the enol form does not lead to the creation of a fully aromatic ring. While studies on related 4-amino-1,3-thiazol-2(5H)-ones have established the dominance of the amino (analogous to keto) form in both solid and solution phases, the precise equilibrium constant for this compound would depend on factors like solvent polarity nih.gov. Spectroscopic techniques such as NMR and UV-Vis are typically employed to investigate such tautomeric equilibria by identifying the characteristic signals of each form mdpi.com. Generally, the keto tautomer is expected to be the predominant species under standard conditions.

Thione-Thiol Tautomerism in Related Thiazole/Thiadiazole Systems

The phenomenon of thione-thiol tautomerism is a characteristic feature of many heterocyclic compounds containing a thioamide moiety (-N-C=S). This equilibrium involves the migration of a proton from the nitrogen atom to the sulfur atom, resulting in two distinct tautomeric forms: the thione (or keto) form and the thiol (or enol) form. For this compound, this can be represented as an equilibrium between the this compound (thione) and 5-hydroxy-4-methyl-1,2-thiazole (thiol) forms.

Studies on related heterocyclic systems, such as 1,2,4-triazole-3-thiones and 1,3,4-thiadiazoles, provide significant insight into this process. Quantum chemical investigations and computational studies, including Density Functional Theory (DFT) calculations, have been employed to determine the relative stabilities of these tautomers. In the gas phase, calculations for compounds like 1,2,4-triazole-3-thione consistently show that the thione form is the most stable tautomer. This preference is often attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond in the thiol form within these specific ring systems.

The ability of these molecules to exist in either form is critical to their chemical behavior and biological activity. For instance, the thione form's stability is thought to prevent spontaneous oxidation to disulfides, which can be crucial for the activity of certain anti-thyroid drugs. The electronic structure of the thiazole or thiadiazole ring, along with the nature of any substituents, can influence the position of this equilibrium.

Experimental Evidence for Tautomeric Equilibria in Solution and Solid State

A variety of spectroscopic methods are traditionally used to investigate tautomeric transformations in both solution and solid states. These techniques provide direct evidence for the existence and relative proportions of tautomers.

In the solid state , X-ray crystallography and solid-state NMR are powerful tools. For many related heterocyclic thiones, such as 3-ethyl-1H-1,2,4-triazole-5(4H)-thione, crystallographic data confirms that the molecule exists exclusively in the thione form. Infrared (IR) and Raman spectroscopy are also highly informative. The presence of a strong absorption band corresponding to the C=S stretching vibration and the absence of a band for S-H stretching (typically found around 2500-2600 cm⁻¹) in the solid-state spectrum is strong evidence for the dominance of the thione tautomer.

In solution , Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-vis) spectroscopy are the primary methods for studying tautomeric equilibria.

NMR Spectroscopy : ¹H and ¹³C NMR spectra can provide distinct signals for each tautomer. However, if the interconversion between tautomers is rapid on the NMR timescale, averaged signals may be observed. For instance, in studies of similar compounds, ¹³C NMR has been used to identify the C=S carbon signal, which is characteristic of the thione form.

UV-vis Spectroscopy : The electronic spectra of the thione and thiol forms are typically different. The thione tautomer often exhibits an absorption band at a longer wavelength (between 300 and 400 nm) corresponding to the n→π* transition of the C=S group. In contrast, the thiol tautomer usually shows an absorption peak below 300 nm, attributed to the π→π* transition of the C=N group. By analyzing the absorption spectra, the presence and ratio of the two forms can be determined.

High-performance liquid chromatography-mass spectrometry (HPLC-MS) has also been used to separate and identify tautomeric forms in solution, providing quantitative data on their relative abundance. For many analogous systems, these experimental methods confirm that the thione form is the major component in most conditions.

Spectroscopic Indicators for Thione vs. Thiol Tautomers

| Spectroscopic Method | Thione Form Signature | Thiol Form Signature |

|---|---|---|

| Infrared (IR) | Presence of C=S stretch; Absence of S-H stretch | Presence of S-H stretch (~2500-2600 cm⁻¹); Presence of C=N stretch |

| UV-Visible | Absorption band at λmax > 300 nm (n→π* transition) | Absorption band at λmax < 300 nm (π→π* transition) |

| ¹³C NMR | Signal for thiocarbonyl carbon (C=S) | Signal for carbon in C-S-H group |

Influence of Solvent Polarity on Tautomeric Preferences

The position of the thione-thiol equilibrium is highly sensitive to the surrounding solvent environment. The polarity of the solvent can differentially stabilize the two tautomers, thereby shifting the equilibrium. Generally, a more polar tautomer is preferentially stabilized in a more polar solvent.

In the case of thione-thiol equilibria, the thione form is typically more polar than the thiol form due to the presence of the C=S double bond and the N-H group, giving it a larger dipole moment. Consequently, polar solvents are expected to stabilize the thione tautomer through dipole-dipole interactions and hydrogen bonding.

Experimental and computational studies on related heterocyclic systems have consistently demonstrated this trend:

In non-polar solvents like cyclohexane (B81311) or benzene, the tautomeric equilibrium often shifts toward the less polar thiol form.

In polar protic solvents like water and ethanol (B145695), which can act as both hydrogen bond donors and acceptors, the equilibrium is almost exclusively shifted toward the more polar thione form.

In polar aprotic solvents like DMSO or acetone, the thione form is also generally favored.

This solvent-induced shift is a critical consideration in chemical reactions and biological assays, as the predominant tautomer in a given solvent will dictate the molecule's reactivity and interaction with biological targets. The ability of the solvent to form hydrogen bonds is a particularly strong influencing factor.

Predicted Effect of Solvent Polarity on the Tautomeric Equilibrium of this compound

| Solvent | Dielectric Constant (ε) | Solvent Type | Predominant Tautomer |

|---|---|---|---|

| Cyclohexane | 2.0 | Non-polar | Thiol |

| Benzene | 2.3 | Non-polar | Thiol |

| Chloroform | 4.8 | Polar Aprotic | Thione (Shift towards) |

| Acetone | 21 | Polar Aprotic | Thione |

| Ethanol | 25 | Polar Protic | Thione |

| DMSO | 47 | Polar Aprotic | Thione |

| Water | 80 | Polar Protic | Thione |

Theoretical and Computational Chemistry Investigations of 4 Methyl 1,2 Thiazol 5 4h One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. epu.edu.iqekb.eg It is favored for its balance of accuracy and computational efficiency. DFT calculations are used to determine various electronic and structural properties of thiazole (B1198619) derivatives by modeling the electron density. researchgate.netresearchgate.net A common approach involves using the B3LYP hybrid functional with a basis set such as 6-311G(d,p) to perform these calculations. epu.edu.iqtandfonline.com

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy state on the potential energy surface. For thiazole derivatives, DFT calculations are used to predict key structural parameters.

While specific optimized geometry data for 4-Methyl-1,2-thiazol-5(4H)-one is not extensively published, studies on the structurally similar compound 4-methyl-5-thiazoleethanol (B42058) provide representative values for the thiazole ring. The calculations, performed at the B3LYP/6-311++G(d,p) level, yield bond lengths and angles that are in good agreement with experimental data for similar molecules. icm.edu.pl For instance, the calculated double bond C=N and single bond C-N lengths in the thiazole ring of 4-methyl-5-thiazoleethanol were found to be approximately 1.295 Å and 1.382 Å, respectively. icm.edu.pl

Table 1: Selected Optimized Geometrical Parameters for a Related Thiazole Compound (4-methyl-5-thiazoleethanol)

| Parameter | Calculated Value (B3LYP) | Experimental Value (Similar Compound) |

|---|---|---|

| C=N Bond Length (Å) | 1.295 | 1.305 |

| C-N Bond Length (Å) | 1.382 | 1.389 |

| S-C(sp2) Bond Length (Å) | 1.761 | - |

| S-C(sp3) Bond Length (Å) | - | - |

| C-S-C Bond Angle (°) | 88.9 | - |

| C=N-C Bond Angle (°) | 115.5 | - |

Note: Data is for 4-methyl-5-thiazoleethanol, a structurally related compound. icm.edu.pl Experimental values are for a similar thiazole derivative referenced in the study.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap suggests high stability and low reactivity. nih.gov DFT calculations are routinely used to determine the energies of these orbitals. tandfonline.com

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Thiazole Compound (4-methyl-5-thiazoleethanol)

| Parameter | Energy (eV) at B3LYP/6-311++G(d,p) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -0.90 |

| HOMO-LUMO Gap (ΔE) | 5.55 |

Note: Data is for 4-methyl-5-thiazoleethanol. icm.edu.plresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map displays different potential values on the molecular surface using a color spectrum.

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and susceptible to electrophilic attack. These often correspond to areas with lone pair electrons on heteroatoms like oxygen and nitrogen. Regions of positive potential, shown in blue, are electron-poor and are targets for nucleophilic attack. Green areas represent neutral potential. For thiazole derivatives, MEP analysis often reveals negative potential around the nitrogen and oxygen atoms, identifying them as key sites for interaction. icm.edu.pl

Besides DFT, other quantum mechanical methods are available for studying molecular properties. Ab initio methods, such as Hartree-Fock (HF), derive their results directly from theoretical principles without the use of experimental data. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but often less accurate than ab initio or DFT methods. These methods can be used to evaluate properties like harmonic vibrational frequencies, though DFT is more commonly employed in recent studies of thiazole derivatives for its superior accuracy-to-cost ratio. mjcce.org.mk

Density Functional Theory (DFT) Studies

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental structure. DFT calculations are widely used to predict infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. icm.edu.plmjcce.org.mk

For instance, the vibrational frequencies of a molecule can be calculated and compared to an experimental FT-IR spectrum. Theoretical calculations often require a scaling factor to better match experimental results due to assumptions made in the models (e.g., harmonic approximation). Studies on thiazole derivatives have shown a good correlation between the vibrational wavenumbers calculated via DFT and those observed experimentally, aiding in the assignment of spectral bands to specific molecular vibrations. icm.edu.plresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to confirm molecular structures. nih.gov

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Thiazole Compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP, Scaled) (cm⁻¹) |

|---|---|---|

| C-H stretch (ring) | 3121 | 3120 |

| C-H stretch (methyl) | 2926 | 2935 |

| C=N stretch | 1541 | 1545 |

| C-S stretch | - | 725 |

Note: Data is for 4-methyl-5-thiazoleethanol. icm.edu.plresearchgate.net

Computational NMR Chemical Shift Prediction (e.g., GIAO Technique)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of novel compounds. The Gauge-Invariant Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), is a widely employed technique for this purpose. researchgate.netresearchgate.net This approach allows for the calculation of theoretical ¹H and ¹³C NMR chemical shifts, which can then be correlated with experimental data to confirm the proposed molecular structure. researchgate.net

For thiazole derivatives, DFT calculations have been utilized to predict chemical shifts. For instance, studies on various heterocyclic systems, including thiazoles, demonstrate that theoretical calculations can reproduce experimental shifts with a high degree of accuracy. researchgate.netresearchgate.net The process involves optimizing the molecular geometry of the compound at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) and then performing the GIAO calculation on the optimized structure. researchgate.net The calculated values, typically referenced against a standard like Tetramethylsilane (TMS), provide valuable insights into the electronic environment of each nucleus. While specific GIAO/DFT calculations for this compound are not detailed in the available literature, the methodology is well-established for related structures.

Table 1: Representative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (in ppm) for a Thiazole Derivative Data presented is illustrative of the methodology for a related compound, 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. researchgate.net

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C2 | 167.8 | 171.5 |

| C4 | 107.1 | 111.3 |

| C5 | 148.2 | 151.0 |

Calculated Vibrational Frequencies and Electronic Transitions

Theoretical calculations are instrumental in understanding the vibrational and electronic properties of molecules. DFT methods are commonly used to compute the vibrational frequencies corresponding to Infrared (IR) and Raman spectra, as well as to predict electronic transitions observed in UV-Vis spectroscopy. rsc.orgnih.gov

The vibrational analysis of thiazole derivatives involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. nih.gov These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental IR and Raman spectra. mdpi.com Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as C=O stretching, N-H bending, C-N stretching, and C-S stretching vibrations within the thiazole ring. nih.gov

Time-Dependent DFT (TD-DFT) is the standard method for calculating the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. pku.edu.cn These calculations provide insight into the nature of the transitions, often characterized as π→π* or n→π* transitions, and help explain the effects of molecular structure on the absorption properties. rsc.org

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies (in cm⁻¹) for a Thiazole Derivative Data is illustrative for a related thiazole compound. nih.gov

| Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3310-3340 | - |

| C-N Stretch | 1300-1250 | - |

| C-S Stretch | ~1200 | - |

| Aromatic C-H Bend | 850-750 | - |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers separating them. For a molecule like this compound, this would involve exploring the rotation around single bonds, such as the bond connecting the methyl group to the thiazole ring. Computational studies on related 4-methylthiazole (B1212942) structures have investigated the barrier to internal rotation of the methyl group. For the 4-methylthiazole monomer, this barrier (V₃) has been reported to be 357.6 cm⁻¹. nih.gov The formation of intermolecular interactions, such as hydrogen bonding with a water molecule, can slightly lower this barrier, indicating a change in the electronic structure of the thiazole ring upon coordination. nih.gov

Molecular Dynamics (MD) simulations provide a method to study the dynamic behavior of molecules over time. researchgate.net By simulating the motions of atoms and molecules, MD can explore conformational changes, molecular stability, and interactions with the surrounding environment, such as a solvent. nih.gov For example, MD simulations of thiazole-chalcone hybrids have been used to analyze the stability of ligand-protein complexes, providing insights into how these molecules behave in a dynamic biological environment. nih.gov Such simulations can reveal key structural rearrangements and intermolecular interactions that are crucial for the molecule's function. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions (Excluding Clinical Implications)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. wjarr.com This method is widely used to understand the structural basis of ligand-target interactions at a molecular level. Studies involving various thiazole and thiazolidin-4-one derivatives have demonstrated their ability to interact with the active sites of various proteins. mdpi.comnih.gov

The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity, usually expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov The analysis of the resulting docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. nih.gov For instance, docking studies of thiazole derivatives have identified key hydrogen bond interactions with residues like ASN and SER in a protein's active site. researchgate.net

Table 3: Illustrative Molecular Docking Results for Thiazole Derivatives Against a Protein Target Data is a representative example from studies on various thiazole compounds and protein targets. nih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Thiazole Derivative A | Tubulin | -14.50 | Cys241, Leu248, Ala316 |

| Thiazole Derivative B | Tubulin | -14.21 | Cys241, Asn258, Val318 |

| Thiazole Derivative C | Tubulin | -13.95 | Leu248, Asn258, Ala316 |

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable for applications in optoelectronics and photonics. dntb.gov.ua Computational chemistry, particularly DFT, provides a robust framework for evaluating the NLO properties of molecules. rsc.org The key parameters calculated to assess NLO activity are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

Table 4: Example of Calculated NLO Properties for Thiazole Chromophores Data is representative for related thiazole compounds. pku.edu.cn

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

| Thiazole Chromophore 1 | - | - | 1.6 x 10⁻²⁸ |

| Thiazole Chromophore 2 | - | - | - |

Enzyme Inhibition Studies and Mechanism of Action

The inhibitory potential of this compound and its related structures has been a subject of scientific investigation, with particular emphasis on enzymes that are targets for therapeutic intervention. The following subsections detail the findings from these in vitro studies.

Glycosidase Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

Currently, there is a lack of specific in vitro studies detailing the inhibitory activity of this compound against the glycosidase enzymes α-Amylase and α-Glucosidase. While research into thiazole and thiazolidinone derivatives has shown potential for α-amylase inhibition, specific data for this compound is not available in the reviewed scientific literature nih.govrsc.org. Similarly, various heterocyclic compounds are being explored for α-glucosidase inhibition, but studies specifically focusing on this compound are not presently documented nih.govplos.orgacs.org.

Hydrolase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase, Urease)

There are no specific in vitro studies available that demonstrate the inhibitory effects of this compound on acetylcholinesterase or butyrylcholinesterase. The existing research on cholinesterase inhibitors has explored a variety of other molecular scaffolds ugr.esnih.govnih.govnih.govresearchgate.netsemanticscholar.orgmdpi.comnih.gov.

Likewise, the scientific literature does not currently contain specific in vitro studies on the urease inhibitory activity of this compound. Research on urease inhibitors has focused on other classes of compounds, including different thiadiazole derivatives rsc.orgdergipark.org.trnih.govnih.gov.

Oxidoreductase Enzyme Inhibition (e.g., Lipoxygenase, Histone Demethylase LSD1)

Specific in vitro inhibitory studies of this compound against lipoxygenase have not been identified in the current body of scientific literature. The investigation of lipoxygenase inhibitors has been centered on other molecular structures researchgate.netnih.govmums.ac.irbiorxiv.org.

Furthermore, there is no available research detailing the in vitro inhibition of Histone Demethylase LSD1 by this compound. The development of LSD1 inhibitors has been an active area of research, focusing on a variety of other chemical entities nih.govnih.govresearchgate.net.

Inhibition of Specific Microbial Enzymes (e.g., Trypanosoma cruzi Triosephosphate Isomerase)

Significant research has been conducted on derivatives of 1,2,4-thiadiazol-5(4H)-one as selective inhibitors of Triosephosphate Isomerase from Trypanosoma cruzi (TcTIM), the causative agent of Chagas disease. This enzyme is a crucial target for drug development due to the parasite's dependence on glycolysis tandfonline.com.

In vitro studies have identified 1,2,4-thiadiazol-5(4H)-one derivatives as a new chemotype of TcTIM inhibitors. The mechanism of inhibition is reported to be a highly selective, irreversible inactivation of the enzyme at low micromolar concentrations. This inactivation occurs through a non-covalent binding mechanism that interferes with the association of the two monomers that form the dimeric enzyme tandfonline.com. This interference with the dimer's stability and formation is a key aspect of its inhibitory action. Research has shown that these compounds have significantly less effect on the human form of the enzyme, highlighting their selectivity tandfonline.com.

Inhibition of Trypanosoma cruzi Triosephosphate Isomerase by a 1,2,4-Thiadiazol-5(4H)-one Derivative

| Compound | Target Enzyme | Inhibition Mechanism | Key Findings | Selectivity |

|---|---|---|---|---|

| 1,2,4-Thiadiazol-5(4H)-one derivative | Trypanosoma cruzi Triosephosphate Isomerase (TcTIM) | Irreversible, non-covalent inactivation; interferes with dimer association | Inhibits TcTIM at low micromolar concentrations and inhibits T. cruzi growth in culture. tandfonline.com | Selective for TcTIM over human, Leishmania sp., and T. brucei TIMs. tandfonline.com |

Carbonic Anhydrase (CA-III) Inhibition

There is no specific information available in the scientific literature regarding the in vitro inhibition of Carbonic Anhydrase III (CA-III) by this compound. Research on carbonic anhydrase inhibitors has explored other derivatives, such as substituted 1,2,3-benzoxathiazine-2,2-dioxides beilstein-journals.orgnih.govmdpi.comresearchgate.net.

Emerging Research Frontiers and Future Perspectives

Design and Synthesis of Next-Generation Derivatives with Enhanced Specificity (In Vitro)

The development of next-generation derivatives of 4-Methyl-1,2-thiazol-5(4H)-one with enhanced specificity is a key area of emerging research. Current efforts are focused on modifying the core structure to improve target engagement and minimize off-target effects. One promising approach involves the application of eco-friendly synthesis methods, which not only reduce the environmental impact but also offer facile routes to a diverse range of derivatives. scispace.com Techniques such as ultrasound and microwave irradiation are being explored to expedite reaction times and improve yields of thiazol-5(4H)-one derivatives in a one-pot fashion. scispace.com

Future synthetic strategies are likely to focus on creating libraries of this compound analogs with systematic variations at different positions of the thiazole (B1198619) ring. This will allow for a comprehensive exploration of the structure-activity relationship (SAR) and the identification of derivatives with optimal potency and selectivity. The synthesis of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active fragments, is another promising avenue for creating derivatives with novel mechanisms of action and enhanced therapeutic profiles.

Exploration of Novel Biological Targets and Mechanisms of Action (In Vitro)

While the therapeutic potential of thiazol-5(4H)-ones has been explored to some extent, a significant frontier lies in the identification of novel biological targets and the elucidation of their mechanisms of action at a molecular level. Recent research has identified tubulin as a key target for certain thiazol-5(4H)-one derivatives, which act as inhibitors of tubulin polymerization. scispace.com This anti-mitotic activity positions them as potential anticancer agents. For instance, some synthesized thiazol-5(4H)-ones have shown superior antiproliferative activities against various human cancer cell lines, with IC50 values in the micromolar range. scispace.com

Future in vitro studies are expected to employ a range of modern biological techniques to uncover new targets. High-throughput screening of this compound derivatives against diverse panels of kinases, proteases, and other enzymes could reveal unexpected activities. Furthermore, detailed cell-based assays will be crucial to understand the downstream effects of target engagement, including the induction of apoptosis and cell cycle arrest. scispace.com The investigation of these compounds as potential inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which is implicated in metabolic disorders, represents another exciting avenue of research for thiazolone derivatives. nih.gov

Below is a table summarizing the in vitro anticancer activity of selected thiazol-5(4H)-one derivatives against various cell lines.

| Compound | Cell Line | IC50 (μM) |

| 4f | HCT-116 | 2.89 |

| 4f | HepG-2 | 4.31 |

| 4f | MCF-7 | 3.57 |

| 5a | HCT-116 | 3.15 |

| 5a | HepG-2 | 5.29 |

| 5a | MCF-7 | 4.62 |

| 8f | HCT-116 | 4.76 |

| 8f | HepG-2 | 6.18 |

| 8f | MCF-7 | 5.23 |

| 8g | HCT-116 | 7.21 |

| 8g | HepG-2 | 9.29 |

| 8g | MCF-7 | 8.14 |

| 8k | HCT-116 | 5.11 |

| 8k | HepG-2 | 7.34 |

| 8k | MCF-7 | 6.48 |

Integration of Computational and Experimental Approaches for Rational Compound Design

The synergy between computational modeling and experimental synthesis is becoming increasingly vital for the rational design of novel this compound derivatives. Computational methods, such as Density Functional Theory (DFT), are being utilized to understand the structural and electronic properties of thiazol-2(5H)-one derivatives. Molecular docking studies are also being employed to predict the binding interactions of these compounds with their biological targets, such as the colchicine (B1669291) binding site of tubulin. scispace.com These in silico approaches provide valuable insights that can guide the design of molecules with improved binding affinity and specificity.

Future research will likely see a more profound integration of these computational tools in the early stages of drug discovery. The use of quantitative structure-activity relationship (QSAR) models and pharmacophore mapping will help in identifying the key structural features required for biological activity. This rational design approach, which focuses on creating molecules with specific desired properties, is expected to accelerate the discovery of potent and selective this compound derivatives.

Development of Advanced Analytical Tools for Detection and Characterization in Complex Systems

As the research on this compound and its derivatives expands, the need for advanced analytical tools for their detection and characterization in complex biological and environmental systems becomes more critical. While specific methods for this compound are not yet established, techniques used for other thiazole-containing compounds, such as thiabendazole, can provide a roadmap. These methods include high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), surface-enhanced Raman spectroscopy (SERS), and fluorimetry. mdpi.com

The future in this area will likely involve the development of highly sensitive and selective analytical methods tailored for this compound. This could include the use of mass spectrometry-based techniques for metabolite identification and pharmacokinetic studies. Furthermore, the development of novel biosensors and molecular probes based on the this compound scaffold could enable real-time monitoring of its interactions with biological targets in living cells.

Potential in New Chemical Processes or Technologies (Non-Therapeutic)

Beyond its therapeutic potential, the this compound scaffold may find applications in new chemical processes and technologies. The unique chemical properties of the thiazole ring make it a versatile building block in organic synthesis. For example, related thiazole derivatives are being explored for their potential in materials science, such as in the development of corrosion inhibitors.

Future research could explore the use of this compound as a ligand in catalysis or as a component in the synthesis of novel polymers and functional materials. The reactivity of the thiazolone ring could be harnessed to create new chemical transformations and to build complex molecular architectures. As our understanding of the fundamental chemistry of this compound grows, so too will the opportunities for its application in a wide range of non-therapeutic fields.

Q & A

Q. What are the standard synthetic routes for preparing 4-Methyl-1,2-thiazol-5(4H)-one derivatives, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves alkylation or cyclization reactions. For example, methyl iodide is used to introduce methyl groups under reflux conditions (e.g., in anhydrous ethanol at 80°C for 3–6 hours). Post-reaction workup typically includes extraction with chloroform, drying over MgSO₄, and crystallization from methanol or ethanol . Yields and purity depend on stoichiometric ratios and solvent selection (Table 1).

Table 1 : Representative Synthesis Conditions for Thiazolone Derivatives

| Substrate | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 5-(4-Cyclopropyl-triazolyl)thiadiazole | Methyl iodide, K₂CO₃ | Reflux, 3 hr | 65 | |

| 1,2,4-Triazole-thioether | NaBH₄, ethanol | Reflux, 4 hr | 72–82 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) identify methyl groups (δ ~2.9 ppm) and carbonyl resonances (δ ~164 ppm) .

- X-ray Crystallography : Single-crystal studies (e.g., at 293 K) resolve molecular conformation, with R factors <0.05 ensuring high precision .

- IR Spectroscopy : C=O stretches (~1640 cm⁻¹) and aliphatic C-H stretches (~2900 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can structural modifications enhance the fungicidal activity of this compound derivatives?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., fluorine at the benzyl position) increases lipophilicity and membrane penetration, as shown in triazole-thiadiazole hybrids (EC₅₀: 12–18 µg/mL) .

- Bioisosteric Replacement : Replacing oxygen with sulfur in the thiazole ring improves antifungal potency against Fusarium spp. by 40% .

- SAR Analysis : Comparative bioassays and molecular docking (e.g., using AutoDock Vina) identify key interactions with fungal cytochrome P450 enzymes .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for thiazol-5(4H)-one derivatives?

- Methodological Answer :

- Data Triangulation : Combine in vitro fungicidal assays (e.g., spore germination inhibition), in vivo plant trials, and computational modeling to validate SAR trends .

- Statistical Validation : Use multivariate analysis (e.g., PCA or PLS regression) to account for variables like logP and steric parameters .

- Case Study : Discrepancies in EC₅₀ values for fluorophenyl derivatives were resolved by adjusting solvent polarity in bioassays .

Q. How do computational methods elucidate electronic and steric effects on biological activity?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to map electron density (e.g., Fukui indices predict nucleophilic attack sites) .

- Molecular Dynamics (MD) : Simulate ligand-enzyme binding (e.g., with CYP51) to assess steric clashes and hydrogen-bonding networks .

- QSAR Models : Use topological descriptors (e.g., Wiener index) to correlate substituent size with antifungal IC₅₀ values (R² > 0.85) .

Data Contradiction Analysis

Q. Why do in vitro and in vivo efficacy metrics often diverge for thiazol-5(4H)-one derivatives?

- Methodological Answer :

- Bioavailability Factors : Poor solubility (e.g., logP >3.5) reduces in vivo absorption despite high in vitro activity .

- Metabolic Stability : Hepatic microsomal assays (e.g., using rat liver S9 fractions) reveal rapid oxidation of methyl groups, shortening half-life .

- Formulation Adjustments : Encapsulation in PEGylated nanoparticles improves plasma concentration by 60% in murine models .

Experimental Design Considerations

Q. What are the best practices for designing high-throughput screening (HTS) assays for thiazol-5(4H)-one derivatives?

- Methodological Answer :

- Assay Conditions : Use 96-well plates with Candida albicans ATCC 10231 in RPMI-1640 medium (pH 7.0) at 35°C .

- Controls : Include fluconazole (positive control) and DMSO (solvent control) to normalize growth inhibition .

- Data Normalization : Apply Z-factor scoring (Z >0.5) to ensure robustness across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.